molecular formula C16H13N3S B2965438 3-Benzylsulfanyl-6-pyridin-3-ylpyridazine CAS No. 872701-37-6

3-Benzylsulfanyl-6-pyridin-3-ylpyridazine

Cat. No. B2965438
CAS RN: 872701-37-6
M. Wt: 279.36
InChI Key: DPXLRPNMQZSJDP-UHFFFAOYSA-N
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Description

3-Benzylsulfanyl-6-pyridin-3-ylpyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazine derivative that has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 3-Benzylsulfanyl-6-pyridin-3-ylpyridazine is not fully understood. However, it is believed that this compound interacts with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound has been shown to have anti-cancer properties, where it can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties, where it can reduce inflammation in the body. Additionally, this compound has been found to have antioxidant properties, where it can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Benzylsulfanyl-6-pyridin-3-ylpyridazine in lab experiments include its simple synthesis method, its potential applications in various fields, and its ability to produce promising results in various scientific research studies. However, the limitations of using this compound in lab experiments include its limited availability and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 3-Benzylsulfanyl-6-pyridin-3-ylpyridazine. One potential direction is to further investigate its potential applications in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Another potential direction is to investigate its potential applications in the field of organic electronics, where it can be used as a building block for the development of new materials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies. This compound has potential applications in the field of medicinal chemistry and organic electronics. Its simple synthesis method and ability to produce promising results in various scientific research studies make it a promising compound for further research. However, further research is needed to fully understand its mechanism of action and its potential applications in various fields.

Synthesis Methods

The synthesis of 3-Benzylsulfanyl-6-pyridin-3-ylpyridazine involves the reaction of 3-amino-6-chloropyridazine with benzyl mercaptan in the presence of a suitable base. This reaction leads to the formation of this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory techniques.

Scientific Research Applications

3-Benzylsulfanyl-6-pyridin-3-ylpyridazine has shown promising results in various scientific research studies. This compound has been found to have potential applications in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. It has also been found to have potential applications in the field of organic electronics, where it can be used as a building block for the development of new materials.

properties

IUPAC Name

3-benzylsulfanyl-6-pyridin-3-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S/c1-2-5-13(6-3-1)12-20-16-9-8-15(18-19-16)14-7-4-10-17-11-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXLRPNMQZSJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327668
Record name 3-benzylsulfanyl-6-pyridin-3-ylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

872701-37-6
Record name 3-benzylsulfanyl-6-pyridin-3-ylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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